1-(6-Aminohexyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Description

Properties

IUPAC Name |

1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.C2HF3O2/c11-7-3-1-2-4-8-12-9(13)5-6-10(12)14;3-2(4,5)1(6)7/h5-6H,1-4,7-8,11H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQIUIPYPXTLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725392 | |

| Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731862-92-3 | |

| Record name | Trifluoroacetic acid--1-(6-aminohexyl)-1H-pyrrole-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-aminohexyl)-2,5-dihydro-1H-pyrrole-2,5-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA Salt: Principles and Protocols for Advanced Bioconjugation

This guide provides a comprehensive technical overview of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione trifluoroacetate (TFA) salt, a pivotal heterobifunctional crosslinker in modern bioconjugation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, critical experimental parameters, and strategies to ensure robust and reproducible results. We will explore its core properties, reaction mechanisms, and provide validated workflows for its application in creating precisely engineered biomolecules.

Section 1: Core Characteristics and Handling

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione, often referred to as N-(6-aminohexyl)maleimide, is a versatile reagent featuring two distinct reactive moieties separated by a flexible hexyl spacer.[1] The maleimide group provides a target for highly selective conjugation to thiol (sulfhydryl) groups, while the primary amine offers a versatile handle for coupling to other molecules, such as activated esters.[2][3] The trifluoroacetate salt form is specifically designed to enhance the compound's stability and improve its handling characteristics in a laboratory setting.[4]

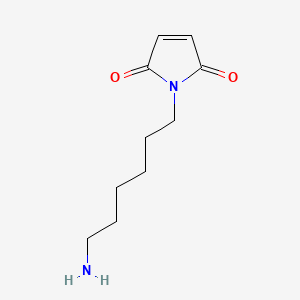

Caption: Structure of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA Salt.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | [][6] |

| Synonyms | N-(6-aminohexyl)maleimide TFA salt, Mal-C6-amine TFA salt | [][7] |

| CAS Number | 731862-92-3 | [4][6][8] |

| Molecular Formula | C₁₂H₁₇F₃N₂O₄ | [2] |

| Molecular Weight | 310.27 g/mol | [2][6] |

| Appearance | White solid | [2][3] |

| Solubility | Soluble in Water, DMSO, DMF | [2][3][9] |

| Storage | Store at -20°C, protect from light. In solvent, store at -80°C. |[2][][9] |

Expert Insight on Handling and Storage: The maleimide functional group is susceptible to hydrolysis, particularly in aqueous solutions at neutral to high pH.[10] Storing the solid reagent at -20°C in a desiccated environment is critical to prevent premature degradation and ensure lot-to-lot consistency in your experiments. Once dissolved, aliquoting and storing solutions at -80°C is strongly recommended to minimize hydrolysis and maintain reactivity for future use.[] Always prepare aqueous solutions of the maleimide reagent immediately before use.

Section 2: The Core Chemistry: Mechanism of Thiol-Maleimide Conjugation

The utility of this crosslinker is rooted in the highly efficient and selective reaction between the maleimide group and a thiol. This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electron-deficient carbons of the maleimide's double bond.[11][12] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[10][12]

The key to this reaction's success in bioconjugation is its chemoselectivity. In the pH range of 6.5 to 7.5, the thiol group (typically from a cysteine residue in a protein) is sufficiently nucleophilic to react rapidly, while other potentially reactive groups, like the ε-amino group of lysine, are predominantly protonated and thus less reactive.[10][12] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it the method of choice for site-specific modification of cysteine residues.[10][12]

Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.

Section 3: Critical Parameters for Successful Conjugation

Optimizing the following parameters is essential for achieving the desired degree of labeling while maintaining the integrity of the biomolecule.

-

pH: This is the most critical parameter. The ideal range of 6.5-7.5 is a compromise.[10][12] Below pH 6.5, the deprotonation of the thiol is limited, significantly slowing the reaction rate.[12] Above pH 7.5, two risks increase: the competitive reaction with primary amines (e.g., lysine) becomes more prominent, reducing selectivity, and the rate of maleimide hydrolysis accelerates, inactivating the reagent.[10][12]

-

Stoichiometry (Molar Ratio): The molar excess of the maleimide reagent relative to the thiol-containing biomolecule directly controls the extent of labeling. For complete labeling of available thiols, a 10- to 20-fold molar excess is a common starting point. However, this must be empirically determined, as excessive amounts can lead to non-specific modifications or aggregation.

-

Temperature and Time: The conjugation is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight to minimize potential degradation of sensitive biomolecules.[12] Reaction progress should be monitored to determine the optimal endpoint.

-

Presence of Reducing Agents: For proteins, cysteine residues often exist as disulfide bonds. These must be reduced to free thiols to be available for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, thus not competing with the target protein in the maleimide reaction. Dithiothreitol (DTT) is also effective but must be removed (e.g., via dialysis or a desalting column) before adding the maleimide reagent.

Section 4: Potential Challenges and Mitigation Strategies

A thorough understanding of potential side reactions is crucial for troubleshooting and ensuring the integrity of the final conjugate.

-

Maleimide Hydrolysis: In aqueous solution, the maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid.[10] This reaction is accelerated at higher pH (>7.5).

-

Thioether Bond Instability (Retro-Michael Reaction): The formed thiosuccinimide bond, while generally stable, can undergo a slow reversal, especially in the presence of other thiols.[13] This is a significant concern for antibody-drug conjugates (ADCs) in vivo, as exchange with abundant thiols like glutathione can lead to premature drug release.[14][15]

-

Thiazine Rearrangement: A side-reaction can occur if the maleimide reacts with an unprotected N-terminal cysteine, leading to a thiazine derivative.[11] This complicates purification and characterization.

-

Mitigation: This is primarily a concern for peptides with N-terminal cysteines and can be avoided by using internal cysteine residues for conjugation or by protecting the N-terminal amine.

-

Caption: Competing pathways in maleimide conjugation chemistry.

Section 5: Validated Experimental Protocol: Two-Step Antibody Labeling

This protocol describes the labeling of a reduced antibody with a hypothetical amine-reactive fluorescent dye using 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt as the crosslinker. This self-validating workflow includes critical checkpoints.

Workflow Overview

Caption: Two-step workflow for antibody labeling.

Step-by-Step Methodology:

-

Antibody Preparation and Reduction: a. Prepare an antibody solution (e.g., 2 mg/mL) in a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2, with 5 mM EDTA). b. To generate free thiols from interchain disulfide bonds, add a 20-fold molar excess of TCEP solution. c. Incubate at 37°C for 90 minutes. d. Validation Checkpoint: The extent of reduction can be analyzed by non-reducing SDS-PAGE, where reduced heavy and light chains will be visible.

-

Preparation of Maleimide-Activated Dye (Concurrent with Step 1): a. Dissolve the amine-reactive dye (e.g., an NHS-ester) and a 1.2-fold molar excess of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt in anhydrous DMSO. b. Allow the reaction to proceed for 1-2 hours at room temperature to form the maleimide-activated dye. The amine on the linker reacts with the NHS-ester.

-

Conjugation Reaction: a. Immediately after reduction, remove the TCEP from the antibody solution using a desalting column equilibrated with the conjugation buffer (pH 7.2). b. Immediately add the freshly prepared maleimide-activated dye (from Step 2) to the reduced antibody solution. A 10-fold molar excess of the activated dye over the antibody is a good starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification and Characterization: a. Purify the antibody-dye conjugate from unreacted dye and byproducts using a desalting column or size-exclusion chromatography. b. Final Validation: i. Determine the final protein concentration (e.g., using A280 measurement, correcting for dye absorbance). ii. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry. iii. Confirm conjugate integrity and purity using SDS-PAGE and/or mass spectrometry.

Section 6: Key Applications in Drug Development and Research

The unique properties of this linker make it indispensable in several high-impact areas:

-

Antibody-Drug Conjugates (ADCs): It is frequently used to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][12][16] The stability and defined reactivity of the maleimide linkage are critical for ADC efficacy and safety.

-

Protein and Peptide Labeling: Researchers use this linker to attach fluorescent probes, enzymes, or biotin tags to proteins and peptides for use in immunoassays, microscopy, and proteomics.[4]

-

Surface Functionalization: The linker can immobilize proteins or peptides onto surfaces for applications in biosensors, diagnostic arrays, and advanced materials science.[4]

-

PROTAC Development: In the field of targeted protein degradation, similar maleimide linkers are used to synthesize Proteolysis Targeting Chimeras (PROTACs).[][17]

Conclusion

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt is a powerful and versatile tool in the bioconjugation toolkit. Its strength lies in the predictable and highly selective nature of the thiol-maleimide reaction.[12][16] By understanding the core chemical mechanism, carefully controlling critical reaction parameters, and being aware of potential side reactions, researchers can leverage this reagent to create sophisticated, well-defined bioconjugates for a vast range of applications, from fundamental research to the development of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of N-(6-Aminohexyl)maleimide in Bioconjugation. [Link]

-

AxisPharm. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3. [Link]

-

Royal Society of Chemistry. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

Malde, R. (2021, August 2). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]

-

Hangzhou Lingrui Chemical Co.,Ltd. N-(6-Aminohexyl)maleimide trifluoroacetate salt. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Maleimide Chemistry for Advanced Bioconjugation. [Link]

-

Lahnsteiner, M., et al. (2020, October 27). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. National Institutes of Health (NIH). [Link]

-

PubChem. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione. [Link]

-

Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ResearchGate. [Link]

-

PubMed. (2020, November 9). Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biotium.com [biotium.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3 | AxisPharm [axispharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(6-Aminohexyl)maleimide trifluoroacetate salt, CasNo.731862-92-3 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 9. N-(2-Aminoethyl)maleimide TFA salt, 146474-00-2 | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. bachem.com [bachem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 17. precisepeg.com [precisepeg.com]

Introduction: The Indispensable Role of Heterobifunctional Crosslinkers

An In-Depth Technical Guide to the Synthesis of Amine-C6-Maleimide Crosslinker

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biologics, particularly in the development of Antibody-Drug Conjugates (ADCs) and functionalized proteins, the ability to covalently link distinct molecular entities with precision is paramount.[1][] The amine-C6-maleimide crosslinker is a cornerstone reagent in this field, valued for its heterobifunctional nature. It possesses two distinct reactive termini—a primary amine and a maleimide—separated by a six-carbon (C6) aliphatic spacer.

The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, found in cysteine residues, under mild physiological conditions (pH 6.5-7.5).[3][4] This reaction proceeds via a Michael addition to form a stable thioether bond, making it ideal for site-specific protein modification.[1] Concurrently, the primary amine terminus provides a versatile handle for conjugation to carboxyl groups or their activated esters (e.g., N-hydroxysuccinimide esters), which are abundant in biomolecules.[5][6] The C6 spacer is critical for mitigating steric hindrance between the conjugated molecules, ensuring that their biological activities are preserved.[7]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of an amine-C6-maleimide crosslinker, starting from commercially available precursors. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Part 1: Synthetic Strategy and Foundational Principles

The synthesis of a heterobifunctional crosslinker requires a strategic approach to manage the reactivity of the two distinct functional groups. A direct, one-pot reaction is not feasible as the amine and maleimide precursors would react with each other. Therefore, a protection/deprotection strategy is essential.

Core Principles:

-

Amine Protection: The primary amine of the C6 diamine precursor must be temporarily "masked" to prevent it from reacting with maleic anhydride during the maleimide ring formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in the reaction conditions required for cyclization and its clean, acid-labile removal.[8][9]

-

Maleimide Formation: The synthesis of the N-substituted maleimide ring is typically a two-step process. First, the unprotected amine of the precursor reacts with maleic anhydride to form an intermediate maleamic acid. Second, this intermediate is dehydrated in a cyclization reaction, often promoted by acetic anhydride and a mild base like sodium acetate, to form the stable five-membered imide ring.[10][11]

-

Sequential Deprotection: The final step is the selective removal of the protecting group (Boc) to liberate the primary amine, yielding the final heterobifunctional crosslinker. This step must be performed under conditions that do not compromise the integrity of the maleimide ring.[9]

The overall synthetic workflow is visualized below.

Caption: High-level workflow for the synthesis of Amine-C6-Maleimide.

Part 2: Detailed Experimental Protocol

This section details a robust, step-by-step protocol for the synthesis of N-(6-aminohexyl)maleimide, often supplied as a trifluoroacetate (TFA) salt after purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Supplier Notes |

| N-Boc-1,6-diaminohexane | C₁₁H₂₄N₂O₂ | 216.32 | Commercially available |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | Ensure fresh, dry powder |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Reagent grade |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | Fused or freshly dried |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Reagent grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous/Dry |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade |

| Hexanes | C₆H₁₄ | 86.18 | Reagent grade |

| Saturated NaHCO₃ (aq) | - | - | Lab prepared |

| Brine (Saturated NaCl aq) | - | - | Lab prepared |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layers |

Step 1: Synthesis of N-(6-(tert-butoxycarbonyl)aminohexyl)maleamic acid

Causality: This step involves the nucleophilic acyl substitution where the free primary amine of the mono-protected diamine attacks one of the carbonyl carbons of maleic anhydride. The anhydride ring opens to form a stable amide and a carboxylic acid, yielding the maleamic acid intermediate. The reaction is typically performed at low to ambient temperature to prevent side reactions.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-1,6-diaminohexane (10.0 g, 46.2 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 100 mL).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add maleic anhydride (4.53 g, 46.2 mmol, 1.0 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting amine.

-

Work-up: The maleamic acid product often precipitates as a white solid. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until a precipitate forms. Wash the collected solid with cold DCM (2 x 20 mL) and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclization to N-(6-(tert-butoxycarbonyl)aminohexyl)maleimide

Causality: This is an intramolecular dehydration reaction. Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate serves as a basic catalyst to facilitate the ring closure.[11] Heating is required to overcome the activation energy for the cyclization.

-

Setup: In a 250 mL round-bottom flask, suspend the crude maleamic acid from Step 1 (approx. 46.2 mmol) and anhydrous sodium acetate (3.79 g, 46.2 mmol, 1.0 eq) in acetic anhydride (80 mL).

-

Reaction: Heat the mixture to 80 °C with stirring for 3 hours. The suspension should become a clear, homogenous solution as the reaction progresses.

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water with vigorous stirring. Stir for 1 hour to hydrolyze excess acetic anhydride. Extract the aqueous mixture with Ethyl Acetate (EtOAc, 3 x 150 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL, caution: CO₂ evolution), and finally with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Boc-protected maleimide as a viscous oil or waxy solid.

Step 3: Deprotection to Amine-C6-Maleimide TFA Salt

Causality: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine.[8] The reaction is performed in DCM as a solvent and is typically rapid at room temperature.

-

Setup: Dissolve the crude product from Step 2 in DCM (50 mL) in a 250 mL flask and cool to 0 °C.

-

Deprotection: Slowly add Trifluoroacetic Acid (TFA, 25 mL) to the solution. Caution: Exothermic reaction, perform in a fume hood.

-

Reaction: Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Remove all volatile components (DCM and excess TFA) under reduced pressure. The remaining residue is the crude Amine-C6-Maleimide TFA salt. Co-evaporation with toluene (3 x 30 mL) can help remove residual TFA.

Part 3: Purification and Characterization

Purification of the final product is critical to remove any unreacted starting materials or side products. Characterization is a self-validating step to confirm the identity and purity of the synthesized crosslinker.

Purification by Column Chromatography

The crude TFA salt is often purified using silica gel flash chromatography.

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Column: Pack a silica gel column using a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., a gradient of 0% to 10% MeOH in DCM).

-

Elution: Elute the column and collect fractions. The product is typically a slightly yellow oil or solid.

-

Analysis: Analyze the fractions by TLC and combine those containing the pure product.

-

Final Step: Remove the solvent in vacuo to yield the purified Amine-C6-Maleimide, which may still be the TFA salt depending on the workup.

Characterization Data

The identity of the final product, N-(6-aminohexyl)maleimide, is confirmed using standard analytical techniques.

| Technique | Expected Result | Rationale |

| ¹H NMR | δ ~6.7-6.8 ppm (s, 2H, -CH=CH- of maleimide); δ ~3.5 ppm (t, 2H, -CH₂-N(imide)); δ ~2.9 ppm (t, 2H, -CH₂-NH₃⁺); δ ~1.2-1.7 ppm (m, 8H, alkyl chain protons). | Confirms the presence of the maleimide ring and the C6 alkyl chain, and the absence of the Boc group's t-butyl signal (~1.4 ppm, s, 9H).[12][13] |

| ¹³C NMR | δ ~171 ppm (C=O, imide); δ ~134 ppm (C=C, maleimide). | Confirms the carbonyl and alkene carbons of the maleimide moiety. |

| Mass Spec (ESI+) | Calculated m/z for C₁₀H₁₇N₂O₂⁺ [M+H]⁺: 197.13. Found: ~197.1. | Confirms the correct molecular weight of the protonated free amine form of the molecule. |

| FTIR | ~1700 cm⁻¹ (C=O stretch, imide); ~3000-3400 cm⁻¹ (broad, N-H stretch of amine salt). | Identifies the key functional groups present in the final structure.[14] |

Part 4: Handling, Stability, and Application

Storage and Stability

The maleimide functional group is susceptible to hydrolysis, particularly at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[3] Furthermore, the free amine is nucleophilic.

-

Storage: Store the purified crosslinker as a salt (e.g., TFA or HCl salt) under an inert atmosphere (argon or nitrogen) at -20°C.

-

Handling: When preparing for a conjugation reaction, dissolve the required amount immediately before use. Aqueous solutions of the maleimide should be prepared in buffers with a pH between 6.5 and 7.5 to ensure stability and promote selective reaction with thiols.[15]

Application in Bioconjugation

The synthesized Amine-C6-Maleimide is a powerful tool for linking two different biomolecules, as illustrated below.

Caption: Typical two-step conjugation using Amine-C6-Maleimide.

Conclusion

The synthesis of the Amine-C6-Maleimide crosslinker is a multi-step but highly manageable process rooted in fundamental principles of organic chemistry, including nucleophilic substitution, dehydration, and protecting group strategies. By carefully controlling reaction conditions and validating the product at each stage through purification and characterization, researchers can reliably produce this vital reagent. Mastery of this synthesis provides drug development professionals with direct access to a versatile tool essential for constructing the next generation of targeted therapeutics and advanced biomaterials.

References

-

Jones, M. W., et al. (2018). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science. Available at: [Link]

-

Wikipedia. (n.d.). Maleimide. Wikipedia. Available at: [Link]

-

Sharpless, K. B., & Hanzlik, R. P. (1966). The reactions of amines and amino acids with maleimides. Structure of the reaction products deduced from infrared and nuclear magnetic resonance spectroscopy. Biochemistry. Available at: [Link]

-

Sharpless, K. B., & Hanzlik, R. P. (1966). The Reactions of Amines and Amino Acids with Maleimides. Structure of the Reaction Products Deduced from Infrared and Nuclear Magnetic Resonance Spectroscopy. Biochemistry. Available at: [Link]

- Google Patents. (n.d.). Method for purifying n-substituted maleimide. Google Patents.

-

Bioconjugate Pro. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Pro. Available at: [Link]

-

MDPI. (2024). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. MDPI. Available at: [Link]

-

ResearchGate. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). Available at: [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College, Sangli. Available at: [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

-

PubMed. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed. Available at: [Link]

-

UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. Available at: [Link]

-

Arkat USA. (2001). On the use of water as a solvent - simple and short one-step synthesis of maleimides. Arkat USA. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra illustrating the reaction of maleimides with thiolated... ResearchGate. Available at: [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. Available at: [Link]

-

Creative Biolabs. (n.d.). Maleimide-C6-amine TFA salt. Creative Biolabs. Available at: [Link]

-

Creative Biolabs. (n.d.). 6-Maleimidohexanoic Acid Heterobifunctional Crosslinker. Creative Biolabs. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of the maleimide-peptides. ResearchGate. Available at: [Link]

-

The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Available at: [Link]

-

Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses. Available at: [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. 6-Maleimidohexanoic Acid Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Maleimide - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine [mdpi.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione: A Cornerstone Linker in Bioconjugation

Introduction: The Versatile Bridge in Modern Bioconjugation

In the landscape of modern drug development, diagnostics, and life science research, the ability to specifically and stably link different molecular entities is paramount. 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione, often referred to as N-(6-aminohexyl)maleimide or Mal-C6-amine, has emerged as a critical tool in this field. It is a heterobifunctional crosslinker, a molecule possessing two distinct reactive groups that enable the covalent linkage of biomolecules. Its widespread adoption stems from the unique reactivity of its maleimide group towards sulfhydryl (thiol) groups, a feature that underpins its utility in creating precisely engineered bioconjugates ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins and functionalized nanoparticles.[1][] This guide provides an in-depth exploration of the core chemistry, applications, and practical considerations for researchers, scientists, and drug development professionals utilizing this versatile linker.

Physicochemical Properties and Synthesis at a Glance

Understanding the fundamental characteristics of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is the first step toward its effective application. The molecule is characterized by a maleimide headgroup and a terminal primary amine connected by a six-carbon (C6) alkyl chain. This C6 linker provides flexibility and enhances solubility.[1] The compound is often supplied as a trifluoroacetate (TFA) salt (CAS Number: 731862-92-3), which improves its stability and handling characteristics.[1][3]

| Property | Value | Source |

| Chemical Name | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione | [4] |

| Common Synonyms | N-(6-aminohexyl)maleimide; Mal-C6-amine | [4] |

| CAS Number | 121663-74-9 (free base); 731862-92-3 (TFA salt) | [3][5] |

| Molecular Formula | C10H16N2O2 | [4][6] |

| Molecular Weight | 196.25 g/mol | [4][6] |

| Appearance | White Solid | [7][8] |

The synthesis of N-substituted maleimides like this one generally follows a two-step process. First, maleic anhydride reacts with a primary amine (in this case, 1,6-hexanediamine) to form a maleamic acid intermediate.[9] This intermediate is then subjected to cyclodehydration, often using a dehydrating agent like acetic anhydride with a catalyst, to form the stable five-membered maleimide ring.[9][10]

The Core Chemistry: Mastering the Thiol-Maleimide Reaction

The utility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is anchored in the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide.[][11]

Mechanism of Action: A Michael Addition

The reaction proceeds via a Michael addition mechanism. The carbon-carbon double bond within the maleimide ring is electron-deficient (electrophilic) and is thus susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue.[11][12] This attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[13]

Caption: The Michael addition of a thiol to a maleimide forms a stable thioether linkage.

Causality of Experimental Conditions

The success of the thiol-maleimide conjugation is critically dependent on several experimental parameters:

-

pH: This is the most crucial factor for ensuring selectivity. The optimal pH range is 6.5 to 7.5.[11][12] In this range, the thiol group (pKa ~8.5) exists in equilibrium with its more nucleophilic thiolate anion form, facilitating the reaction. At pH values above 7.5, the reaction with primary amines (like the side chain of lysine) becomes increasingly competitive.[12][14] Conversely, at pH below 6.5, the concentration of the reactive thiolate anion is too low, leading to a significantly slower reaction rate.

-

Temperature and Time: The reaction is typically rapid and can be completed within 1-2 hours at room temperature.[15] For sensitive biomolecules, the incubation can be performed overnight at 2-8°C.[15]

-

Stoichiometry: A molar excess of the maleimide reagent (typically 10- to 20-fold) is often used to drive the reaction to completion, especially when labeling proteins with a limited number of available thiols.[15]

-

Reducing Agents: Cysteine residues in proteins can form disulfide bridges, which are unreactive towards maleimides.[15] To make these cysteines available for conjugation, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) is often used prior to adding the maleimide linker.[16][17] It is critical to remove the excess reducing agent before adding the maleimide reagent, as it would otherwise consume the linker.

Key Applications in Research and Drug Development

The dual functionality of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione—a thiol-reactive maleimide and a primary amine—makes it an exceptionally versatile linker. The amine can be used as a handle for further modifications, for instance, by reacting it with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a major therapeutic modality.[18] Maleimide-based linkers are a cornerstone of ADC technology, used to attach potent cytotoxic payloads to monoclonal antibodies.[18][19] The antibody directs the conjugate to a specific tumor antigen, and upon internalization, the payload is released, killing the cancer cell. The stability of the linker is critical to prevent premature drug release in circulation, which could cause off-target toxicity.[18]

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Protein Labeling and Functionalization

Researchers frequently use maleimide linkers to attach probes to proteins for various applications:

-

Fluorescent Labeling: Conjugating a fluorescent dye to a protein via a maleimide linker allows for its visualization in cells or tissues using microscopy.[20]

-

Biotinylation: Attaching biotin to a protein enables its detection or purification using streptavidin-based affinity systems.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility, stability, and plasma half-life while reducing immunogenicity.[]

Surface Modification

The linker can be used to immobilize thiol-containing biomolecules (like peptides or proteins) onto amine-reactive surfaces, or conversely, to first functionalize a surface with the linker's amine group and then capture thiol-containing molecules. This is crucial for developing biosensors, functionalized nanoparticles, and other advanced materials.[1][]

Validated Experimental Protocols

The following protocols are provided as a self-validating framework. The causality behind each step is explained to ensure reproducibility and allow for logical troubleshooting.

Protocol 1: General Protein Thiol Labeling

This protocol describes a typical procedure for labeling a protein, such as an IgG antibody, with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Protein solution (e.g., IgG antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5.[20] Degas the buffer before use.

-

Reducing Agent (Optional): 10 mM TCEP solution.

-

Maleimide Reagent: 10 mM stock solution in anhydrous DMSO or DMF.[15]

-

Quenching Reagent: 1 M β-mercaptoethanol or cysteine solution.

-

Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[17]

Procedure:

-

Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[15]

-

(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[16][20]

-

Removal of Reducing Agent: If a reducing agent was used, it must be removed. Immediately purify the reduced protein using a desalting SEC column pre-equilibrated with degassed Reaction Buffer.

-

Conjugation: Immediately after preparing the thiolated protein, add the maleimide reagent stock solution to achieve a 10-20 fold molar excess over the protein.[15] Vortex gently to mix.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[15]

-

Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a quenching reagent to a final concentration of ~10 mM. Incubate for 15-30 minutes.

-

Purification: Separate the labeled protein from excess, unreacted maleimide reagent and other small molecules using an SEC column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a maleimide-activated drug linker to a monoclonal antibody.

Materials:

-

Antibody solution (e.g., 10 mg/mL)

-

Reduction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.[16]

-

Reducing Agent: TCEP solution.

-

Maleimide-Drug Linker: Stock solution in an organic solvent like DMA or DMSO.[16]

-

Purification System: Hydrophobic Interaction Chromatography (HIC) or Size-Exclusion Chromatography (SEC) HPLC system.[21]

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the Reduction Buffer.

-

Partial Reduction: Add a calculated molar equivalent of TCEP to the antibody solution to achieve the desired number of free thiols (this step requires optimization). For example, start with 2-5 molar equivalents of TCEP per antibody. Incubate at 37°C for 1-2 hours.[16]

-

Conjugation: Cool the reduced antibody solution on ice. Add the maleimide-drug linker solution (e.g., 5-10 molar equivalents relative to the antibody) to the antibody solution. The final concentration of the organic co-solvent (e.g., DMA) should typically be kept below 10% v/v.[16]

-

Incubation: Allow the conjugation reaction to proceed for 1-2 hours on ice or at room temperature.[17]

-

Purification: Purify the resulting ADC from unreacted drug-linker and aggregated species using SEC or HIC. HIC is particularly useful for separating different drug-to-antibody ratio (DAR) species.[21]

-

Characterization: Analyze the final ADC product to determine the average DAR, purity, and level of aggregation. Techniques include HIC, SEC, and mass spectrometry.[21]

Critical Considerations: Stability of the Maleimide and its Conjugate

While powerful, the maleimide chemistry is not without its challenges. Understanding these is key to developing robust and stable bioconjugates.

-

Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form an unreactive maleamic acid derivative.[11][12] This hydrolysis is accelerated at higher pH. Therefore, aqueous solutions of maleimide reagents should always be prepared fresh, and storage in anhydrous organic solvents like DMSO or DMF is recommended.[12][20]

-

Stability of the Thiosuccinimide Linkage: The thioether bond formed is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[12][22] This can lead to the transfer of the conjugated payload to other proteins, a phenomenon known as "payload migration," which is a significant concern for ADCs.[12] Research has shown that hydrolysis of the thiosuccinimide ring after conjugation can lead to a more stable, ring-opened structure that is less prone to this reversal.[22] Some next-generation maleimide linkers have been designed to promote this stabilizing hydrolysis or to form even more stable linkages.[18]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione and its derivatives.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[23]

-

Handling: Avoid breathing dust, fumes, or vapors.[23] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[24]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, often at 2-8°C. It may be sensitive to light and moisture.

-

Disposal: Dispose of the chemical in accordance with all local, state, and federal regulations.[23]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[23][24]

Conclusion

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione is a powerful and versatile heterobifunctional linker that has become indispensable in bioconjugation chemistry. Its value lies in the highly specific and efficient thiol-maleimide reaction, which allows for the precise construction of complex biomolecular architectures. For researchers and drug developers, a thorough understanding of the underlying chemistry, the causality of reaction conditions, and the potential stability issues is essential for harnessing its full potential. By following validated protocols and maintaining a keen awareness of the critical parameters, scientists can continue to leverage this key molecule to advance the frontiers of therapeutics, diagnostics, and fundamental biological research.

References

- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides | The Journal of Organic Chemistry - ACS Public

-

Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media - J-Stage. (URL: [Link])

- Mastering Maleimide Reactions in Bioconjugation: Your Ultim

- A Technical Guide to Thiol-Reactive Maleimide Chemistry for Researchers and Drug Development Professionals - Benchchem. (URL: )

- The Synthesis of Amidinomaleimides and Their Applications in Bioconjug

-

N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3 | AxisPharm. (URL: [Link])

- A Comparative Analysis of N-Substituted Maleimides in Polymerization: A Guide for Researchers - Benchchem. (URL: )

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC - NIH. (URL: [Link])

-

1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403 - PubChem. (URL: [Link])

-

Synthesis of Maleimide Derivatives and Benzo[11][25]oxetane Derivatives: a Modification Method of Amine-Containing Pharmaceuticals | The Journal of Organic Chemistry - ACS Publications. (URL: )

-

Maleimide-based linkers in FDA-approved ADCs; (A) MC linker used in... - ResearchGate. (URL: [Link])

- A Comparative Analysis of Maleimide-Based Linkers for Antibody-Drug Conjug

- Technical Support Center: Enhancing the Stability of Antibody-Drug Conjugates with Maleimide Linkers - Benchchem. (URL: )

-

Synthesis of maleimides - Organic Chemistry Portal. (URL: [Link])

- High Purity 1-(6-aminohexyl)

-

Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility | ACS Omega - ACS Publications. (URL: [Link])

- Mal-PEG-C6-amine TFA salt TFA salt-amine-C6 ... - Yusi Medicine. (URL: )

-

Synthesis of maleimide-functionalized carboranes and their utility in Michael addition reactions - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Chemical reactivity and antimicrobial activity of N-substituted maleimides - PubMed. (URL: [Link])

-

Radical polymerization of N-(alkyl-substituted phenyl)maleimides - ACS Publications. (URL: [Link])

Sources

- 1. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3 | AxisPharm [axispharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione , 121663-74-9 - CookeChem [cookechem.com]

- 7. nbinno.com [nbinno.com]

- 8. carbosynusa.com [carbosynusa.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of maleimide-functionalized carboranes and their utility in Michael addition reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 16. broadpharm.com [broadpharm.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. biotium.com [biotium.com]

- 21. benchchem.com [benchchem.com]

- 22. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. pubs.acs.org [pubs.acs.org]

solubility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione in DMSO vs water

An In-Depth Technical Guide to the Solubility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione in DMSO vs. Water

Executive Summary

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione, commonly known as N-(6-aminohexyl)maleimide, is a pivotal heterobifunctional crosslinker in bioconjugation, enabling the linkage of biomolecules for advanced therapeutics and diagnostics.[1][2][3] The success of these conjugation strategies is fundamentally dependent on the compound's solubility in appropriate solvents. This guide provides a comprehensive analysis of the solubility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione in two critical solvents: dimethyl sulfoxide (DMSO) and water. We will explore the underlying molecular principles governing its solubility, present qualitative data from established suppliers, and provide a robust, step-by-step protocol for the empirical determination of its quantitative solubility. This document is intended for researchers, scientists, and drug development professionals who utilize maleimide chemistry and require a deep, practical understanding of solvent selection and solution preparation.

Introduction

The precise chemical modification of proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology.[4] Bifunctional linkers are central to this endeavor, and 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione stands out due to its versatile architecture. It possesses a maleimide group that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, and a terminal primary amine that offers a secondary point for conjugation.[5] The six-carbon hexyl chain provides a flexible spacer, which can enhance the solubility and accessibility of the conjugated molecules.

However, before any conjugation reaction can be optimized, the linker itself must be effectively dissolved. The choice of solvent is not trivial; it impacts stock solution concentration, stability, and the permissible final concentration in sensitive biological assays. This guide focuses on the two most common solvents in this context: water, the universal biological medium, and DMSO, a powerful polar aprotic solvent renowned for its ability to dissolve a vast range of organic molecules.[6][7]

Section 1: A Theoretical Framework of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a guiding principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible. To understand the behavior of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione, we must first dissect its molecular structure and the distinct properties of water and DMSO.

Molecular Analysis of the Solute

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione (Molecular Formula: C₁₀H₁₆N₂O₂) is an amphiphilic molecule, meaning it contains both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[8][9][10]

-

Hydrophilic Moieties:

-

Primary Amine (-NH₂): The terminal amino group is polar and acts as a hydrogen bond donor and acceptor. In aqueous solutions, it can be protonated to form an ammonium salt (-NH₃⁺), significantly enhancing water solubility.[11]

-

Maleimide Ring: The two carbonyl groups (C=O) on the pyrrole-2,5-dione ring are polar and can act as hydrogen bond acceptors.

-

-

Hydrophobic Moiety:

-

Hexyl Chain (-C₆H₁₂-): This six-carbon aliphatic chain is nonpolar and contributes to the molecule's hydrophobic character.

-

Solvent Properties: Water vs. DMSO

The profound differences between water and DMSO dictate how they interact with the solute.

-

Water (H₂O): Water is a highly polar, protic solvent. Its ability to act as both a hydrogen bond donor and acceptor allows it to form an extensive, three-dimensional hydrogen-bonding network.[12] It excels at dissolving polar and ionic compounds by forming hydration shells around their hydrophilic functional groups.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent.[6] While its sulfoxide group (S=O) is a strong hydrogen bond acceptor, it lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor.[13] This property allows it to effectively solvate cations and the positive end of dipoles, but it is less effective at solvating small anions that rely on hydrogen bonding for stabilization.[13] Its reputation as a "super solvent" stems from its ability to disrupt solute-solute interactions for a wide variety of compounds.[6]

Visualizing Intermolecular Interactions

The diagram below illustrates the potential interactions between 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione and the two solvents. In water, extensive hydrogen bonding is possible at the amine and carbonyl sites. In DMSO, interactions are primarily driven by dipole-dipole forces and hydrogen bonding between the solute's amine group (donor) and DMSO's sulfoxide oxygen (acceptor).

Caption: Intermolecular forces between the solute and solvents.

Section 2: Comparative Solubility Analysis

While precise quantitative data is often proprietary or not published, information from chemical suppliers and the compound's structural features allow for a robust qualitative assessment.

Physicochemical Property Summary

The table below summarizes the key properties relevant to solubility.

| Property | 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione | Dimethyl Sulfoxide (DMSO) | Water (H₂O) |

| Molar Mass ( g/mol ) | 196.25[9][10] | 78.13 | 18.02 |

| Type | Amphiphilic Organic Molecule | Polar Aprotic Solvent[6] | Polar Protic Solvent[12] |

| H-Bonding Capability | Donor & Acceptor | Acceptor Only[13] | Donor & Acceptor |

| Relative Polarity | Moderate to High | 0.444[14] | ~1.0 (Highest) |

Qualitative Solubility Data

Multiple chemical suppliers confirm that the compound, particularly in its salt form (e.g., TFA or HCl salt), is soluble in both DMSO and water.

| Solvent | Reported Solubility | Source(s) |

| DMSO | Soluble | Biotium[5], Cayman Chemical[15] (for similar compounds) |

| Water | Soluble | Biotium[5] |

Causality of Observations:

-

Solubility in Water: The strong hydrogen bonding capabilities of the terminal amine and the maleimide carbonyls allow the molecule to integrate into water's hydrogen-bonding network. The formation of a salt (e.g., trifluoroacetate or hydrochloride) protonates the primary amine, creating an ionic species that dramatically increases aqueous solubility.[5][16]

-

Solubility in DMSO: As a powerful polar solvent, DMSO effectively solvates the polar regions of the molecule.[6][7] The hydrophobic hexyl chain also interacts favorably with the methyl groups of DMSO. This combination of interactions makes DMSO an excellent solvent for preparing high-concentration stock solutions.

Section 3: Experimental Determination of Solubility

For critical applications, especially in drug development and quantitative biology, relying on qualitative statements is insufficient. An empirical determination of solubility is essential. The "shake-flask" method is a gold-standard, equilibrium-based technique that provides a reliable measure of thermodynamic solubility.[17][18]

Experimental Workflow Diagram

The following diagram outlines the major steps in the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

Protocol: Quantitative Solubility Determination by Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione.

Materials:

-

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione (solid powder)

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Microcentrifuge and 2 mL microcentrifuge tubes

-

Calibrated micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Quantification instrument (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

-

Volumetric flasks and appropriate solvents for dilution

Methodology:

-

Preparation of Standard Curve:

-

Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., 10 mg/mL in DMSO or methanol).

-

Create a series of dilutions from this stock to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Analyze these standards using the chosen analytical method (e.g., HPLC) and plot the instrument response versus concentration. This curve is essential for quantifying the unknown concentration in the saturated solution.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione to a series of microcentrifuge tubes (in triplicate for each solvent). "Excess" means enough solid should remain undissolved at equilibrium (e.g., add 5-10 mg).

-

Add a precise volume of the test solvent (e.g., 1.0 mL of DMSO or 1.0 mL of aqueous buffer) to each tube.

-

-

Equilibration:

-

Separation of Undissolved Solid:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.[20]

-

Alternative: Filter the suspension through a 0.22 µm syringe filter chemically compatible with the solvent. This removes any remaining particulates.

-

-

Quantification:

-

Carefully aspirate a known volume of the clear supernatant from the centrifuged tube, being careful not to disturb the pellet.

-

Perform a serial dilution of the supernatant into a suitable diluent to bring its concentration within the linear range of your standard curve.

-

Analyze the diluted sample using the pre-established analytical method (HPLC is preferred for its specificity and sensitivity).

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Back-calculate the concentration in the original, undiluted supernatant by multiplying by the dilution factor.

-

The resulting value is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Section 4: Practical Implications and Recommendations

-

Stock Solution Preparation: For most applications, DMSO is the preferred solvent for creating high-concentration stock solutions (e.g., 10-100 mM) due to the compound's excellent solubility.[20] These stocks should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Use in Aqueous Buffers: When introducing the compound into an aqueous medium for biological experiments, the DMSO stock is typically diluted to a final concentration where the DMSO percentage is non-toxic to cells (usually <0.5% v/v).

-

Co-Solvent Effects: It is critical to recognize that even small percentages of DMSO (e.g., 5%) can act as a co-solvent and increase the apparent aqueous solubility of a compound.[17] This can lead to the precipitation of the compound if the final DMSO concentration is further reduced. Researchers must ensure the final concentration of the linker in the aqueous reaction buffer does not exceed its true aqueous solubility limit.

-

pH Considerations: The solubility of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione in aqueous buffers will be pH-dependent due to the primary amine (pKa ≈ 10.6).[8] At pH values significantly below its pKa, the amine will be protonated, increasing solubility. Conversely, the maleimide ring can undergo hydrolysis at high pH (typically >8.5), so conjugation reactions are best performed at a neutral pH (6.5-7.5).[4]

Conclusion

1-(6-Aminohexyl)-1H-pyrrole-2,5-dione exhibits favorable solubility in both DMSO and water, a characteristic that underpins its utility as a crosslinking agent. Its solubility is driven by a combination of polar interactions, hydrogen bonding, and, in aqueous media, the protonation state of its terminal amine. While DMSO serves as an exceptional solvent for preparing concentrated stock solutions, a thorough understanding of the compound's more limited solubility in aqueous systems is crucial for designing robust and reproducible bioconjugation protocols. For applications demanding precise concentration control, the experimental determination of solubility via a validated method like the shake-flask protocol is strongly recommended.

References

- The Power of N-(6-Aminohexyl)

- Understanding the Polarity of Solvents: Correct Arrangement. Let's Talk Academy.

- 1-(6-aminohexyl)-1H-Pyrrole-2,5-dione. Guidechem.

- N-(6-Aminohexyl)maleimide, trifluoroacetic acid salt. Biotium.

- DMSO. gChem Global.

- 1-(6-aminohexyl)-1H-pyrrole-2,5-dione.

- MultiScreen Solubility Filter Pl

- Properties of Common Organic Solvents. University of California, Davis.

- 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione. CookeChem.

- Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.

- N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3. AxisPharm.

- Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse? Chemistry Stack Exchange.

- How to check the Drug solubility DMSO solvent ..?

- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. NINGBO INNO PHARMCHEM CO.,LTD.

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Buy N-(6-Aminohexyl)-phthalimide HCl. BenchChem.

- Bioconjugation Breakthroughs: The Role of 6-Maleimidocaproic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Leveraging Maleimide Chemistry for Advanced Bioconjug

- W-7 (hydrochloride)

- Dimethyl Sulfoxide (DMSO)

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. biotium.com [biotium.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. Page loading... [guidechem.com]

- 9. 1-(6-aminohexyl)-1H-pyrrole-2,5-dione | C10H16N2O2 | CID 23054403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione , 121663-74-9 - CookeChem [cookechem.com]

- 11. Buy N-(6-Aminohexyl)-phthalimide HCl [smolecule.com]

- 12. letstalkacademy.com [letstalkacademy.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. N-(6-Aminohexyl)maleimide TFA salt, CAS 731862-92-3 | AxisPharm [axispharm.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Maleimide-Cysteine Reaction: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of maleimides to cysteine residues represents a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1][2] This technical guide provides a comprehensive exploration of the underlying mechanism of the thiol-maleimide reaction, a Michael addition that forms a stable thioether bond.[1][3] We will delve into the critical parameters governing this reaction, including pH dependence, and discuss prevalent side reactions such as hydrolysis and thiazine rearrangement. Furthermore, this guide offers practical, field-proven protocols for protein labeling and the characterization of the resulting conjugates, equipping researchers and drug development professionals with the knowledge to harness this powerful tool effectively.

The Core Mechanism: A Michael Addition Reaction

The reaction between a maleimide and the thiol group of a cysteine residue proceeds via a Michael addition mechanism.[1][3] The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine.[3][4] This reaction results in the formation of a stable succinimidyl thioether linkage.[3] The high reactivity of maleimides is attributed to the ring strain and the cis-conformation of the two carbonyl groups, which makes the reaction proceed efficiently without the need for a catalyst, particularly in polar solvents like water or DMSO.[1][5] This reaction is often considered a type of "click chemistry" due to its high efficiency, selectivity, and ability to proceed under mild conditions.[3][5]

Caption: The reaction is initiated by the deprotonation of the cysteine thiol.

Critical Reaction Parameters: The Role of pH

The pH of the reaction medium is a critical parameter that significantly influences the rate and selectivity of the maleimide-cysteine conjugation.

-

Optimal pH Range: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6][7] Within this window, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines.[5][6]

-

Reaction Rate: The rate of the reaction is dependent on the concentration of the reactive thiolate anion.[6] Below a pH of 6.5, the thiol group is predominantly protonated (R-SH), leading to a significantly slower reaction.[6]

-

Selectivity: At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][5]

-

Stability: As the pH increases above 7.5, the rate of maleimide hydrolysis also increases, which reduces the concentration of the active maleimide available for conjugation.[5][6] Furthermore, at pH values above 7.5, the reactivity of maleimides with primary amines (e.g., lysine residues) becomes more pronounced, leading to the formation of undesirable side products.[5][6]

| pH Range | Effect on Reaction | Rationale |

| < 6.5 | Slow reaction rate | Thiol group is mostly protonated (R-SH), reducing nucleophilicity.[6] |

| 6.5 - 7.5 | Optimal | Balances thiolate formation for a rapid reaction with high selectivity for thiols over amines.[5][6][7] |

| > 7.5 | Increased side reactions | Increased rate of maleimide hydrolysis and reaction with primary amines.[5][6] |

Potential Side Reactions and Instability

Despite its high selectivity, several side reactions can occur during and after the maleimide-cysteine conjugation, impacting the homogeneity and stability of the final product.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, especially at alkaline pH, which leads to the opening of the ring to form a non-reactive maleamic acid derivative.[8][9] This hydrolysis can compete with the desired thiol reaction, reducing the conjugation efficiency.[6] Therefore, it is crucial to prepare aqueous solutions of maleimide reagents immediately before use and to control the pH of the reaction mixture.[6]

Thiazine Rearrangement

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, leading to the formation of a stable six-membered thiazine ring.[3][6][10] This side reaction is more prominent at physiological or higher pH.[7][10] The N-terminal amine of the cysteine attacks the succinimide ring of the initial conjugate, leading to a transcyclization reaction.[3][10] To minimize this rearrangement, performing the conjugation at a more acidic pH (e.g., pH 5.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[7][10][11]

Caption: This side reaction is prevalent with N-terminal cysteines.

Retro-Michael Reaction and Thiol Exchange

The thioether bond formed between a maleimide and a thiol is not entirely irreversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[6][12] This can lead to the exchange of the conjugated molecule to other thiols, resulting in off-target effects, a significant concern for antibody-drug conjugates (ADCs).[6][12][13] To address this instability, strategies such as inducing hydrolysis of the succinimide ring after conjugation to form a stable ring-opened product have been developed.[14]

Experimental Protocol: Protein Labeling with Maleimide Dyes

This protocol provides a general procedure for labeling proteins with maleimide-functionalized reagents. Optimization may be required for specific proteins and labels.

Materials

-

Protein containing cysteine residues (1-10 mg/mL)

-

Maleimide-functionalized dye or molecule

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[15][16]

-

Anhydrous DMSO or DMF[15]

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)[15]

-

Inert gas (Nitrogen or Argon)[15]

-

Purification system (e.g., gel filtration, HPLC, FPLC)[15][16]

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[15][16]

-

Optional (Disulfide Reduction): If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of TCEP.[15][16] Incubate for 20-30 minutes at room temperature.[17] Flush the vial with an inert gas.[15] Note: DTT can also be used, but it must be removed before adding the maleimide reagent.[9]

-

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.[17] This ratio may need to be optimized.

-

Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[15][16]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[17]

-

-

Purification:

Caption: A general workflow for protein conjugation with maleimides.

Characterization of Maleimide-Cysteine Conjugates

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine the degree of labeling (DOL).

-

Mass Spectrometry: Intact mass analysis by mass spectrometry is a powerful technique to confirm the covalent attachment of the maleimide reagent and to determine the number of molecules conjugated to the protein.[19]

-

UV-Vis Spectroscopy: If the maleimide reagent is a fluorescent dye with a known extinction coefficient, the DOL can be calculated using the absorbance of the protein at 280 nm and the maximum absorbance of the dye.

-

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

-

Where CF is the correction factor for the dye's absorbance at 280 nm.

-

-

-

HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any remaining unreacted protein or reagent.

Conclusion

The maleimide-cysteine reaction is a robust and highly specific method for bioconjugation, playing a pivotal role in the development of antibody-drug conjugates, fluorescently labeled proteins for imaging, and other advanced biomaterials.[1][2] A thorough understanding of the reaction mechanism, the influence of pH, and potential side reactions is paramount for achieving successful and reproducible conjugations. By carefully controlling the reaction conditions and employing appropriate characterization techniques, researchers can effectively leverage this powerful chemical tool to advance their scientific and therapeutic goals.

References

-

Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. NIH. [Link]

-

Maleimide labeling of thiolated biomolecules. Bio-Synthesis Inc. (2022-05-03). [Link]

-

On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. ChemRxiv. [Link]

-

Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PubMed. (2021-03-30). [Link]

-

Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. NIH. [Link]

-

Insights into maleimide-thiol conjugation chemistry. DSpace. (2018-03-09). [Link]

-

Long-term stabilization of maleimide-thiol conjugates. PubMed. (2015-01-21). [Link]

-

Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments. ACS Publications. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Europe PMC. [Link]

-

Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. PubMed. (2016-07-20). [Link]

-

The kinetics of reaction between L-cysteine hydrochloride and some maleimides. ScienceDirect. [Link]

-

Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. (2023-04-13). [Link]

-

Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - Experimental Protocol. YouTube. (2022-02-19). [Link]

-

Catalysis of imido group hydrolysis in a maleimide conjugate. Raines Lab. [Link]

-

Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. (2022-09-26). [Link]

-

Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. PMC - NIH. (2016-10-26). [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library. [Link]

-

Minireview: Self-hydrolysing maleimides. UCL Discovery. [Link]

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dspace.library.uu.nl [dspace.library.uu.nl]

- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]